molecular formula C29H25ClN2O5 B13383341 benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13383341
M. Wt: 517.0 g/mol
InChI Key: DQIRGPRUPYMSLR-UHFFFAOYSA-N
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Description

Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate stands out due to its specific substitution pattern and the presence of the benzhydryl and chloromethyl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H25ClN2O5

Molecular Weight

517.0 g/mol

IUPAC Name

benzhydryl 3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H25ClN2O5/c1-18-12-14-21(15-13-18)26(33)31-23-27(34)32-24(22(16-30)17-36-28(23)32)29(35)37-25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23,25,28H,16-17H2,1H3,(H,31,33)

InChI Key

DQIRGPRUPYMSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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